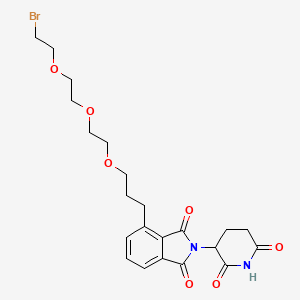

Thalidomide-C3-PEG2-C2-Br

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C22H27BrN2O7 |

|---|---|

Molekulargewicht |

511.4 g/mol |

IUPAC-Name |

4-[3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]propyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C22H27BrN2O7/c23-8-10-31-12-14-32-13-11-30-9-2-4-15-3-1-5-16-19(15)22(29)25(21(16)28)17-6-7-18(26)24-20(17)27/h1,3,5,17H,2,4,6-14H2,(H,24,26,27) |

InChI-Schlüssel |

FWIRQRDKSPHHIC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCBr |

Herkunft des Produkts |

United States |

Rational Design Methodologies for Thalidomide C3 Peg2 C2 Br and Analogous Degraders

E3 Ubiquitin Ligase Recruitment Strategy: Focus on Cereblon (CRBN)

A crucial element in the design of a proteolysis-targeting chimera (PROTAC) is the recruitment of an E3 ubiquitin ligase. nih.gov This enzyme is responsible for tagging the target protein with ubiquitin, marking it for degradation by the proteasome. For "Thalidomide-C3-PEG2-C2-Br," the E3 ligase of choice is Cereblon (CRBN).

Cereblon (CRBN) as a Target for Small Molecule Modulation

Cereblon (CRBN) is a substrate receptor within the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. nih.govnih.gov This complex, which also includes DDB1, CUL4, and RBX1, plays a vital role in protein ubiquitination. nih.gov The discovery of CRBN as the primary target of thalidomide (B1683933) and its analogues, known as immunomodulatory drugs (IMiDs), was a significant breakthrough. nih.govnih.gov These small molecules act as "molecular glues," modulating the substrate specificity of CRBN. researchgate.net This means they can induce the recognition and subsequent degradation of proteins that are not the natural substrates of CRBN, so-called "neosubstrates." nih.govnih.gov This unique characteristic has made CRBN a highly attractive target for the development of PROTACs, as it provides a mechanism to hijack the CRL4^CRBN^ complex for the degradation of specific proteins of interest. nih.govresearchgate.net

Molecular Recognition of Thalidomide by CRBN DCAF15 E3 Ligase Complex

The interaction between thalidomide and CRBN is a well-characterized example of molecular recognition. Crystal structures of the DDB1-CRBN complex bound to thalidomide and its derivatives have revealed the precise binding mechanism. bohrium.comresearchgate.netnih.gov The glutarimide (B196013) moiety of thalidomide fits into a hydrophobic pocket on the CRBN protein. nih.gov This binding event alters the surface of CRBN, creating a new interface that can recognize and bind to specific neosubstrates. nih.gov For instance, the binding of lenalidomide (B1683929), a thalidomide analog, to CRBN induces the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). bohrium.comresearchgate.net This specific recognition is crucial for the therapeutic effects of these drugs in certain cancers. researchgate.net

Rationalizing Thalidomide Moiety Inclusion in this compound

The inclusion of the thalidomide moiety in "this compound" is a direct consequence of its well-established ability to recruit CRBN. By incorporating a thalidomide derivative, the PROTAC can effectively hijack the CRL4^CRBN^ E3 ligase complex. nih.gov This strategy leverages the known high-affinity interaction between thalidomide and CRBN to bring the ligase into close proximity with the target protein, which is bound by the other end of the PROTAC molecule. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its degradation. The use of thalidomide or its analogs as the CRBN-recruiting element is a common and effective strategy in PROTAC design. researchgate.netelifesciences.orgoup.comnih.gov

Linker Design Principles for this compound

Importance of Linker Length and Flexibility in Ternary Complex Formation

The length and flexibility of the linker are paramount for the successful formation of a productive ternary complex. axispharm.comcomputabio.com The linker must be long enough to bridge the distance between the target protein and the E3 ligase without causing steric clashes, yet not so long that it leads to unproductive binding or decreased efficacy. explorationpub.comnih.gov An optimal linker length and flexibility allow for the proper spatial orientation of the two proteins, facilitating the efficient transfer of ubiquitin. computabio.com Computational modeling and experimental screening of various linker lengths are often employed to identify the optimal configuration for a given target and E3 ligase pair. nih.gov The structure of the linker can also influence the stability of the ternary complex, which is a key determinant of degradation efficiency. axispharm.com

Influence of Alkyl Chain Components (C3, C2) on Spatial Orientation

Furthermore, the flexibility of these alkyl chains allows for necessary conformational adjustments, enabling the PROTAC to adopt a low-energy, stable conformation upon binding. This spatial arrangement is not just about proximity but also about the precise positioning of the target protein's surface lysines relative to the E2 ubiquitin-conjugating enzyme recruited by the E3 ligase. biochempeg.com Therefore, the C3 and C2 alkyl chains are integral to defining the geometric constraints and possibilities for effective ubiquitination.

Conformational Dynamics of the C3-PEG2-C2 Linker

The linker in this compound is a hybrid, composed of alkyl (C3, C2) and polyethylene (B3416737) glycol (PEG) components. This combination imparts a unique set of properties that influence the molecule's conformational dynamics, solubility, and cell permeability. Flexible linkers, like those based on alkyl and PEG chains, are common in PROTAC design and allow the molecule to exist as a conformational ensemble in solution. tenovapharma.comnih.govresearchgate.net This inherent flexibility can be advantageous, permitting the PROTAC to adapt and find a productive binding pose within the ternary complex. researchgate.net

However, the high degree of flexibility in such linkers also presents challenges. A highly flexible linker can lead to a significant entropic penalty upon binding, potentially destabilizing the ternary complex. nih.gov Therefore, a key aspect of rational design is achieving an optimal balance between flexibility and rigidity to pre-organize the molecule into an active conformation that favors ternary complex formation. nih.govacs.org

| Linker Component | Primary Characteristics | Influence on PROTAC Properties |

|---|---|---|

| Alkyl Chains (e.g., C3, C2) | Flexible, typically hydrophobic, synthetically accessible. nih.gov | Contributes to linker length and spatial orientation; can limit aqueous solubility. tenovapharma.comnih.gov |

| PEG Chains (e.g., PEG2) | Flexible, hydrophilic, good biocompatibility. nih.gov | Improves water solubility and physiological compatibility; enhances conformational flexibility. nih.govnih.gov |

Target Protein Recognition Element Consideration

The efficacy of a PROTAC is fundamentally dependent on its ability to selectively bind to a specific protein of interest (POI) and recruit an E3 ligase. The part of the PROTAC molecule responsible for binding the POI is often referred to as the "warhead." Its design is a cornerstone of developing a successful degrader.

Design of Small Molecule Ligands for Protein of Interest Engagement

The design of the POI-binding ligand is a critical first step in creating a PROTAC. ump.edu.pl This process often leverages pre-existing knowledge of small molecules that bind to the desired target. ump.edu.pl Potent and selective inhibitors are frequently adapted to become the warhead of a degrader. For instance, the well-known BET inhibitor JQ1 has been successfully incorporated into PROTACs to degrade BRD4. nih.govacs.org The modular nature of PROTACs allows medicinal chemists to connect a known POI binder to an E3 ligase ligand via a suitable linker. ump.edu.pl

The affinity of the warhead for the POI does not always need to be exceptionally high, as the PROTAC acts catalytically. However, the ligand must be specific enough to ensure that the degrader primarily targets the intended protein, minimizing off-target degradation. nih.gov The development process involves designing and synthesizing a library of potential degraders and testing them for their ability to induce the degradation of the target protein. ump.edu.pl

Role of Bromine (Br) Functionalization in Target Binding or Reactivity

In the compound this compound, the bromine atom is a key feature of the warhead. The inclusion of halogen atoms, particularly bromine and iodine, is a well-established strategy in rational drug design to enhance binding affinity and selectivity. This is often achieved through the formation of a "halogen bond," a highly directional, non-covalent interaction between the halogen atom (acting as a Lewis acid) and a Lewis base (such as a backbone carbonyl oxygen or nitrogen in the protein). ump.edu.pl

This interaction arises from an anisotropic distribution of electron density around the covalently bound halogen, creating a region of positive electrostatic potential known as a "sigma-hole." The strength of this bond can be comparable to that of a classical hydrogen bond and is strongest with heavier halogens like iodine and bromine. By incorporating a bromine atom into the ligand, designers can create an additional, specific interaction with the target protein's binding pocket. This can lead to a more stable ligand-protein complex, which in turn can contribute to a more stable and productive ternary complex for degradation. ump.edu.pl Studies have shown that introducing chlorine and bromine substitutions can lead to significant improvements in binding affinity. Therefore, the bromine in this compound is likely not a passive element but an active contributor to the warhead's binding potency and specificity.

Strategies for Achieving Target Specificity in Degrader Design

While PROTACs offer a powerful new therapeutic approach, ensuring they act only on the intended target is a major challenge. Off-target degradation can lead to unforeseen toxicities. Several strategies have been developed to enhance the specificity of these molecules.

The most fundamental strategy is the rational design of the warhead and the E3 ligase ligand. Using a warhead that is highly selective for the POI over other proteins is the primary determinant of specificity. For example, developing a degrader from a highly selective inhibitor, such as one that targets a specific bromodomain, can result in a degrader that selectively degrades the corresponding protein.

Beyond ligand selectivity, specificity can also be engineered by taking advantage of the cellular environment. Advanced strategies aim to restrict the activity of the degrader to specific cell types or tissues. These include:

Hypoxia-Activated PROTACs: These molecules are "caged" with a group that is cleaved only in the low-oxygen (hypoxic) conditions characteristic of many solid tumors, releasing the active degrader. This approach can achieve selective protein degradation in tumor tissues while sparing normal tissues.

Antibody-PROTAC Conjugates (Ab-PROTACs): This strategy involves attaching the PROTAC to an antibody that specifically recognizes a tumor-associated antigen. The antibody delivers the PROTAC directly to cancer cells, enhancing its concentration where it is needed and minimizing exposure to healthy cells.

Folate-Caged PROTACs: Similar to Ab-PROTACs, this method uses folate to target the folate receptor, which is overexpressed on the surface of many cancer cells. The PROTAC is internalized and activated specifically within these cells.

These innovative approaches represent the next generation of degrader design, moving toward highly precise and controllable therapeutic agents.

| Strategy | Mechanism of Action | Primary Advantage |

|---|---|---|

| Ligand Selectivity | Utilizing a warhead with high intrinsic binding specificity for the target protein over other proteins. | Fundamental to minimizing off-target degradation across all tissues. |

| Hypoxia-Activation | PROTAC is caged with a hypoxia-cleavable group, activating it only in low-oxygen environments (e.g., tumors). | Achieves tumor-specific degradation, reducing toxicity in normal tissues. |

| Antibody-PROTAC Conjugates | PROTAC is attached to an antibody that targets a cell-surface antigen specific to a certain cell type (e.g., cancer cells). | Enhances delivery and accumulation in target cells, improving potency and selectivity. |

| Folate-Caged PROTACs | Utilizes folate to target the folate receptor, which is highly expressed in many cancers, for cell-specific delivery. | Provides an alternative method for tumor-specific targeting and delivery. |

Mechanistic Elucidation of Thalidomide C3 Peg2 C2 Br Action

Formation and Characterization of the Ternary Complex (E3 Ligase:dBET1:Target Protein)

The cornerstone of PROTAC activity is the formation of a stable ternary complex between the E3 ligase, the PROTAC molecule, and the target protein. researchgate.net For dBET1, this involves the simultaneous binding of its JQ1 moiety to the bromodomain of BRD4 and its thalidomide-like moiety to CRBN. nih.gov The stability and conformation of this ternary complex are critical determinants of the efficiency and selectivity of protein degradation. nih.govnih.gov

Biophysical Characterization of Protein-Degrader Interactions

A variety of biophysical techniques are employed to characterize the formation and stability of the ternary complex. These methods provide quantitative data on binding affinities, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). While specific ITC data for the complete dBET1 ternary complex is not prominently published, this technique is invaluable for dissecting the binary interactions (dBET1 with BRD4, and dBET1 with CRBN) and for quantifying the cooperativity of ternary complex formation. bioprocessonline.com Cooperativity (α) is a measure of how the binding of one protein to the PROTAC influences the binding of the second protein. A value of α > 1 indicates positive cooperativity, meaning the proteins bind more strongly in the ternary complex than they do individually to the PROTAC.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time analysis of biomolecular interactions. bioprocessonline.com It is particularly powerful for measuring the kinetics of both binary and ternary complex formation and dissociation (kon and koff rates). biorxiv.orgbiorxiv.orgnih.gov In a typical SPR experiment to study the dBET1 ternary complex, the CRBN-DDB1 complex would be immobilized on a sensor chip, and a mixture of dBET1 and BRD4 would be flowed over the surface. The resulting sensorgram provides kinetic data on the formation and stability of the ternary complex. nih.gov Studies on similar PROTACs have revealed that the dissociative half-life of the ternary complex is a key parameter that correlates with the rate of intracellular protein degradation. biorxiv.orgbiorxiv.org

Homogeneous Proximity Assays: Techniques like AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are used to measure the proximity of the E3 ligase and the target protein induced by the PROTAC. nih.govnih.gov In an AlphaScreen assay for dBET1, donor beads are conjugated to recombinant BRD4 and acceptor beads to the CRBN-DDB1 complex. In the presence of dBET1, the two proteins are brought into close proximity, leading to an increase in the luminescent signal. nih.gov These assays are instrumental in confirming the chemical adaptor function of the PROTAC and for determining the concentration range at which the ternary complex is optimally formed. nih.gov

| Technique | Parameters Measured | Relevance to Ternary Complex Characterization |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Provides a complete thermodynamic profile of binding interactions and quantifies cooperativity. |

| Surface Plasmon Resonance (SPR) | Association Rate (kon), Dissociation Rate (koff), Affinity (Kd) | Enables real-time kinetic analysis of ternary complex formation and dissociation, revealing complex stability. biorxiv.orgbiorxiv.org |

| AlphaScreen/TR-FRET | Proximity-based Signal | Confirms the formation of the ternary complex in a homogeneous solution and is used for high-throughput screening. nih.govnih.gov |

| Competitive Binding Assays | IC50 | Determines the concentration of the PROTAC required to disrupt the interaction between a fluorescently labeled ligand and its target protein, providing a measure of binding affinity. nih.gov |

Structural Biology of Ternary Complexes

Structural biology techniques provide atomic-level insights into the architecture of the ternary complex, revealing the specific protein-protein and protein-ligand interactions that govern its formation and stability.

X-ray Crystallography: High-resolution crystal structures are the gold standard for visualizing molecular interactions. A crystal structure of dBET1 bound to the first bromodomain of BRD4 (BRD4(1)) has been solved at a resolution of 1.0 Å, confirming that the JQ1 moiety binds in a manner comparable to JQ1 itself. nih.gov While a crystal structure of the full dBET1-BRD4-CRBN ternary complex has been challenging to obtain, structures of related PROTACs, such as dBET23 and dBET70, in complex with BRD4(BD1) and CRBN have been determined. rcsb.orgebi.ac.uk These structures reveal that the PROTAC induces novel protein-protein interactions and that the linker plays a crucial role in dictating the geometry of the complex. nih.gov The plasticity of these interactions, where different linkers can induce distinct binding conformations, is a key factor in determining the selectivity of the degrader. nih.govrcsb.org

| PDB ID | Complex | Resolution (Å) | Key Findings |

| 6BN9 | DDB1-CRBN-BRD4(BD1) complex bound to dBET70 | 4.38 | Reveals plastic interprotein contacts that confer selectivity for ligand-induced protein dimerization. rcsb.org |

| 6BN7 | DDB1-CRBN-BRD4(BD1) complex bound to dBET23 | 3.501 | Demonstrates the structural basis of BRD4 recruitment to CRBN by a PROTAC. nih.govebi.ac.uk |

Computational Modeling of Ternary Complex Interface and Dynamics

Computational modeling complements experimental techniques by providing dynamic insights into the ternary complex and aiding in the rational design of new PROTACs. researchgate.net

Protein-Protein Docking: Docking algorithms can be used to predict the structure of the ternary complex by modeling the interaction between the E3 ligase and the target protein in the presence of the PROTAC. nih.govnih.gov For dBET1, initial modeling was performed by docking the crystal structure of dBET1-BRD4(1) into the structure of CRBN bound to thalidomide (B1683933), which showed that an extended conformation of dBET1 could bridge the two proteins without steric clashes. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and stability of the ternary complex over time. elifesciences.orgchemrxiv.org By simulating the movements of atoms in the complex, researchers can identify key residues involved in the interface, understand the role of the linker in the flexibility of the complex, and predict how mutations might affect complex stability. nih.govelifesciences.org For related CRBN-based PROTACs targeting BRD4, MD simulations have been used to construct degradation machinery complexes and to understand how PROTAC-induced dynamics influence ubiquitination efficiency. nih.govelifesciences.org

Ubiquitination Cascade Modulation by Thalidomide-C3-PEG2-C2-Br

The formation of the ternary complex is the initiating event for the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, a process catalyzed by the E3 ligase. nih.gov dBET1-mediated degradation of BRD4 is dependent on the activity of the cullin-RING E3 ligase machinery and the proteasome. nih.gov

E2-E3 Enzyme Interactions and Ubiquitin Transfer Kinetics

The E3 ligase recruits an E2 enzyme loaded with ubiquitin (E2~Ub). The proximity induced by the PROTAC facilitates the transfer of ubiquitin from the E2 to lysine (B10760008) residues on the surface of the target protein. nih.gov

Substrate Ubiquitination Profiling

Following the initial ubiquitination event, a polyubiquitin (B1169507) chain is typically assembled on the target protein, which serves as a recognition signal for the 26S proteasome.

Polyubiquitin Chain Topology Analysis: The type of linkage in the polyubiquitin chain (e.g., K48-linked or K63-linked) can determine the fate of the modified protein. K48-linked chains are the canonical signal for proteasomal degradation. Mass spectrometry-based proteomics can be used to identify the specific lysine residues on BRD4 that are ubiquitinated and to determine the topology of the polyubiquitin chains formed upon treatment with dBET1. This level of detail provides a deeper understanding of the downstream consequences of ternary complex formation. Studies have shown that BRD4 stability is regulated by ubiquitination and deubiquitination processes. researchgate.net

Substrate Specificity: dBET1 has been shown to induce the degradation of not only BRD4 but also its family members BRD2 and BRD3. nih.govnih.gov This is consistent with the broad specificity of the JQ1 warhead for BET bromodomains. nih.gov Proteomics studies can provide a global profile of protein degradation induced by a PROTAC, confirming its selectivity and identifying any off-target effects. For dBET1, proteomic analyses have confirmed its high selectivity for the BET family of proteins. nih.gov

Role of Specific Lysine Residues on the Target Protein for Ubiquitination

The final step in the PROTAC-induced ubiquitination cascade is the transfer of ubiquitin from an E2-conjugating enzyme to a lysine residue on the surface of the target protein. youtube.com This process is not random; the geometry of the ternary complex, consisting of the target protein, this compound, and the CRBN E3 ligase, dictates which lysine residues are accessible to the E2 enzyme. youtube.com

The C3-PEG2-C2-Br linker in this compound plays a crucial role in orienting the target protein relative to the E3 ligase. The length and flexibility of this linker create a specific "ubiquitination zone" on the surface of the target protein. Lysine residues residing within this zone are preferentially ubiquitinated. Different E3 ligases may also have distinct "band regions" of surface lysines that they can modify, adding another layer of selectivity. researchgate.net

While direct experimental data on the specific lysine residues ubiquitinated by the action of this compound on a particular target protein is not yet publicly available, studies on similar CRBN-based PROTACs have demonstrated this principle. For instance, in the degradation of Bruton's tyrosine kinase (BTK) by a CRBN-recruiting PROTAC, specific lysine residues on BTK were identified as the primary sites of ubiquitination. The modification of these key residues is essential for subsequent recognition by the proteasome and efficient degradation.

| Parameter | Description | Significance |

| Ternary Complex Geometry | The three-dimensional arrangement of the target protein, PROTAC, and E3 ligase. | Determines the proximity and orientation of the E2 enzyme to the target protein's surface. |

| Linker Composition and Length | The chemical structure and length of the linker connecting the target-binding and E3-binding moieties. | Influences the "ubiquitination zone" by constraining the possible conformations of the ternary complex. |

| Lysine Accessibility | The exposure of lysine residues on the surface of the target protein. | Only accessible lysine residues within the ubiquitination zone can be modified. |

| E3 Ligase "Band Region" | The specific area on a substrate where an E3 ligase can effectively transfer ubiquitin. | Adds a layer of specificity to the ubiquitination process. researchgate.net |

This table provides a conceptual framework for the role of specific lysine residues in PROTAC-mediated ubiquitination. The data is based on general principles of PROTAC action due to the absence of specific data for this compound.

Proteasome-Mediated Degradation Dynamics

The 26S proteasome does not recognize the target protein itself, but rather the polyubiquitin chain attached to it. Specifically, lysine-48 (K48)-linked polyubiquitin chains are the canonical signal for proteasomal degradation. nih.govcam.ac.uk The regulatory particle of the proteasome contains ubiquitin receptors that bind to these chains, initiating the degradation process. nih.gov

The process involves the substrate docking at the 19S regulatory particle of the proteasome, where it is deubiquitinated, unfolded, and translocated into the 20S core particle for proteolysis. nih.gov The efficiency of this recognition is influenced by the length and linkage type of the polyubiquitin chain.

The kinetics of protein degradation induced by a PROTAC are typically characterized by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while the Dmax indicates the maximum percentage of protein degradation achievable.

The kinetics of degradation mediated by this compound will be dependent on several factors, including the affinity of its warhead for the target protein, its affinity for CRBN, the stability and cooperativity of the ternary complex, and the rate of ubiquitination. nih.gov The linker plays a significant role here as well; an optimal linker facilitates the formation of a stable and productive ternary complex, leading to more efficient degradation (lower DC50 and higher Dmax). nih.gov

While specific kinetic data for this compound is not available, the table below presents representative kinetic data for a well-characterized CRBN-based PROTAC, dBET1, which targets the BRD4 protein. This data illustrates the typical parameters measured to assess PROTAC efficacy.

| PROTAC | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |

| dBET1 | BRD4 | ~4 | >95 | HeLa |

This table presents representative data for the well-characterized PROTAC dBET1 to illustrate the kinetic parameters of target protein degradation. This is not data for this compound.

Mechanisms of Action Specificity in this compound Degradation

A key advantage of PROTACs is their potential for high specificity in targeting a particular protein for degradation. The specificity of this compound arises from a combination of factors, primarily the formation of a selective ternary complex.

The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for degradation. nih.govacs.org The specificity is not solely dependent on the binary affinity of the warhead for the target protein but is significantly influenced by the cooperativity of the ternary complex formation. Positive cooperativity, where the binding of one component enhances the binding of the other, leads to a more stable and specific complex.

The linker, in this case, -C3-PEG2-C2-Br, is a critical determinant of this cooperativity and specificity. nih.gov An optimally designed linker will correctly orient the target protein and the E3 ligase to form favorable protein-protein interactions within the ternary complex. acs.org This can lead to the degradation of a target protein for which the warhead has only modest affinity, while a protein with high affinity for the warhead may not be degraded if it cannot form a productive ternary complex.

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies of Thalidomide C3 Peg2 C2 Br Analogs

Systemic Derivatization of Thalidomide-C3-PEG2-C2-Br Components

The modular nature of PROTACs like those derived from this compound allows for systematic modifications to each of its three key components: the E3 ligase ligand, the linker, and the warhead. Understanding the impact of these alterations is crucial for optimizing degradation efficiency, selectivity, and pharmacokinetic properties.

Modification of the Thalidomide-Derived CRBN Ligand

The thalidomide (B1683933) moiety serves as the ligand for the Cereblon (CRBN) E3 ubiquitin ligase. Its derivatives, such as lenalidomide (B1683929) and pomalidomide (B1683931), are also commonly employed in PROTAC design. nih.govnih.gov The interaction between this ligand and CRBN is a critical first step in the formation of a productive ternary complex. Modifications to the thalidomide scaffold can significantly impact binding affinity and the subsequent recruitment of the target protein.

Key modifications often focus on the phthalimide (B116566) ring of the thalidomide structure. For instance, substitutions at the C4 or C5 positions can influence the stability and activity of the resulting PROTAC. nih.gov Studies have shown that the position of linker attachment to the phthalimide ring is a critical determinant of degradation efficacy. nih.govnih.gov For example, in some contexts, a C5-substituted analog may exhibit superior degradation activity compared to its C4-substituted counterpart, potentially due to a more favorable orientation within the ternary complex. nih.gov

Furthermore, alterations to the glutarimide (B196013) ring, while less common, can also modulate activity. The intrinsic chemical stability of the thalidomide scaffold itself is a consideration, as hydrolysis can impact the durability of the PROTAC's effect. nih.gov The development of novel, non-phthalimide CRBN binders aims to address some of these limitations, offering improved stability and potentially different neosubstrate degradation profiles. acs.org

| Analog of Thalidomide Ligand | Modification | Hypothetical CRBN Binding Affinity (Kd, nM) | Hypothetical Degradation Efficacy (DC50, nM) |

|---|---|---|---|

| Thalidomide (Baseline) | Standard Ligand | 150 | 50 |

| Pomalidomide Analog | Amino group at C4 of phthalimide | 50 | 20 |

| Lenalidomide Analog | Amino group at C4 and carbonyl removal | 100 | 35 |

| C5-linked Thalidomide | Linker at C5 of phthalimide | 140 | 40 |

| C4-linked Thalidomide | Linker at C4 of phthalimide | 160 | 75 |

Alterations to the C3-PEG2-C2 Linker: Length, Rigidity, and Hydrophilicity

The length of the linker is paramount. A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the PROTAC to both the target protein and CRBN. Conversely, an excessively long linker might not effectively bring the two proteins into close enough proximity for efficient ubiquitination. The "C3-PEG2-C2" designation in the subject compound refers to a propyl (C3) chain, followed by two polyethylene (B3416737) glycol (PEG) units, and an ethyl (C2) chain. The inclusion of PEG units imparts hydrophilicity, which can improve solubility and cell permeability.

The rigidity of the linker also influences the stability of the ternary complex. While flexible linkers like PEG chains allow for conformational sampling to find a productive binding orientation, more rigid linkers can pre-organize the PROTAC into a favorable conformation, potentially enhancing cooperativity and degradation potency. Hybrid strategies that incorporate both rigid and flexible elements are often employed to balance these factors.

| Linker Composition | Key Feature | Hypothetical Ternary Complex Stability | Hypothetical Degradation Efficacy (DC50, nM) |

|---|---|---|---|

| C3-PEG2-C2 (Baseline) | Flexible, hydrophilic | Moderate | 50 |

| C3-PEG4-C2 | Increased length and hydrophilicity | Potentially reduced | 80 |

| C3-Alkane-C2 | Increased rigidity, less hydrophilic | Potentially enhanced | 40 |

| C2-PEG2-C2 | Shorter length | Potentially unstable | >100 |

| C3-PEG2-C4 | Longer alkyl chain | Slightly increased length | 60 |

Exploration of Bromine (Br) Moiety Analogs and Diverse Warheads

The terminal bromine atom in this compound serves as a reactive handle, a versatile point of attachment for a "warhead" ligand that binds to a specific protein of interest (POI). This modularity is a key advantage of the PROTAC platform, allowing for the targeting of a wide array of proteins for degradation. The choice of warhead is dictated by the desired therapeutic target.

The bromine can be displaced through various chemical reactions, most commonly nucleophilic substitution, to append a warhead containing a suitable nucleophile (e.g., an amine, thiol, or alcohol). This allows for the creation of a diverse library of PROTACs from a common intermediate.

| Warhead | Target Protein | Therapeutic Area |

|---|---|---|

| Dasatinib | BCR-ABL | Oncology |

| JQ1 | BRD4 | Oncology, Inflammation |

| Nutlin-3a | MDM2 | Oncology |

| Foretinib | c-Met | Oncology |

| Celecoxib | COX-2 | Inflammation |

Quantitative Structure-Activity Relationships (QSAR) and 3D-QSAR Modeling

Given the vast chemical space to explore in PROTAC design, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR modeling are invaluable tools for predicting the activity of novel analogs and guiding synthetic efforts.

Predictive Modeling of Degradation Efficiency and Ternary Complex Formation

QSAR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. In the context of PROTACs, these models can be trained on experimental data (e.g., DC50 or Dmax values) to predict the degradation efficiency of new analogs of this compound.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take the three-dimensional structure of the molecules into account. These models can provide insights into the steric and electrostatic fields around the PROTAC that are favorable or unfavorable for activity. Such models are particularly useful for predicting the stability and conformation of the ternary complex, a key determinant of degradation efficacy. By aligning a set of PROTAC analogs and analyzing their interaction fields, researchers can develop predictive models that guide the design of molecules with improved ternary complex formation.

Identification of Key Structural Determinants for Activity

A significant advantage of QSAR and 3D-QSAR studies is their ability to identify the key structural features that govern the activity of a series of compounds. For analogs of this compound, these models can pinpoint specific regions of the molecule where modifications are likely to have the greatest impact on degradation potency.

For instance, a 3D-QSAR model might reveal that a bulky substituent at a particular position on the linker is detrimental to activity, while a hydrogen bond donor at another position is beneficial. These insights can be visualized as contour maps, providing a clear roadmap for medicinal chemists to design more potent and selective PROTACs. By understanding the key structural determinants, researchers can move beyond a trial-and-error approach and engage in more rational, data-driven PROTAC design.

| Structural Determinant | Predicted Impact on Activity | Rationale based on QSAR/3D-QSAR Principles |

|---|---|---|

| Increased hydrophobicity in the linker | Potentially increased | May enhance cell permeability and interactions within hydrophobic pockets of the ternary complex. |

| Introduction of a rigid ring system in the linker | Potentially increased | Reduces conformational flexibility, pre-organizing the PROTAC for optimal ternary complex formation. |

| Electron-withdrawing group on the phthalimide ring | Potentially decreased | May alter the electronics of the CRBN binding motif, weakening the interaction. |

| Hydrogen bond donor/acceptor in the linker | Context-dependent | Can form beneficial interactions with either the target protein or CRBN, stabilizing the ternary complex. |

| Chirality in the linker | Can have a significant impact | Different stereoisomers can adopt distinct conformations, leading to different ternary complex geometries and stabilities. |

Computational Chemistry in SAR/SKR

Computational chemistry provides indispensable tools for accelerating the design and optimization of this compound-based PROTACs. By simulating molecular interactions and predicting properties, these methods offer deep insights into the structural determinants of binding and degradation, guiding the synthesis of more effective molecules.

Molecular Docking and Dynamics Simulations for Binding Mode Analysis

Molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the binding mode of this compound analogs within the ternary complex, which consists of the PROTAC, the CRBN E3 ligase, and the target protein.

Molecular docking predicts the preferred orientation of the thalidomide moiety within the CRBN binding pocket. nih.gov For thalidomide and its analogs, the glutarimide ring is known to be crucial for CRBN engagement, inserting into a tri-tryptophan pocket and forming key hydrogen bonds. researchgate.net Docking studies for new analogs focus on how modifications to the phthalimide ring or the linker attachment point affect this critical interaction. The conformation of the linker and its exit vector from the CRBN binding site are also analyzed to understand how they influence the subsequent binding of the warhead to the target protein.

MD simulations provide a dynamic view of the protein-ligand interactions over time, offering insights beyond the static picture of docking. nih.gov These simulations can reveal the stability of the binding pose, the flexibility of the linker, and the allosteric effects of binding. For instance, MD simulations can assess how changes in the linker length or composition (e.g., replacing PEG units with alkyl chains) impact the conformational freedom of the PROTAC and its ability to successfully bridge the E3 ligase and the target protein.

A typical workflow involves:

Docking: The thalidomide portion of the analog is docked into the CRBN binding site (PDB codes for CRBN are available).

Ternary Complex Assembly: A model of the full ternary complex (CRBN-PROTAC-POI) is constructed.

MD Simulation: The complex is subjected to simulation in a solvated environment to assess its stability and dynamics.

Analysis of these simulations helps rationalize the activity of tested analogs and predict the potential of novel designs.

Virtual Screening for Analog Design and Library Prioritization

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to be active. In the context of this compound, virtual screening can be applied to explore vast chemical spaces for each of the three components: the E3 ligase binder, the linker, and the warhead.

For designing analogs, virtual libraries can be generated by systematically modifying the core structure. For example, variations in the linker are common, and a virtual library might include analogs where the PEG2 unit is extended to PEG3 or PEG4, or the C3 alkyl chain is shortened or lengthened. broadpharm.com These virtual analogs can then be rapidly assessed using docking and other computational models to prioritize which ones should be synthesized and tested experimentally. This approach saves significant time and resources compared to traditional high-throughput screening.

A key aspect of prioritizing a library of analogs is the prediction of their ability to form a stable and productive ternary complex. Computational methods can score the predicted binding affinities and assess the geometric fit between the E3 ligase and the target protein when bridged by the PROTAC.

Table 1: Virtual Screening Prioritization of Linker Modifications

| Analog ID | Linker Modification | Predicted Binding Affinity to CRBN (kcal/mol) | Predicted Ternary Complex Stability Score | Synthesis Priority |

|---|---|---|---|---|

| T-C3P2C2-Br | (Reference) | -7.5 | 8.2 | - |

| T-C4P2C2-Br | C3 to C4 alkyl | -7.6 | 8.5 | High |

| T-C3P3C2-Br | PEG2 to PEG3 | -7.4 | 8.1 | Medium |

| T-C3P2C3-Br | C2 to C3 alkyl | -7.5 | 7.9 | Low |

Elucidating Structure-Kinetic Relationships for Degradation Rate Optimization

Beyond simple binding affinity (a thermodynamic parameter), the kinetics of PROTAC-mediated interactions play a crucial role in determining the rate and extent of protein degradation. Structure-Kinetic Relationship (SKR) studies aim to understand how molecular structure influences these kinetic parameters, such as the rates of association (k_on) and dissociation (k_off) for the formation of the binary (PROTAC-protein) and ternary complexes. nih.govnih.gov

SKR studies on this compound analogs involve modifying the structure and measuring the impact on kinetic parameters. For instance, alterations to the linker can significantly affect the kinetics of ternary complex formation. A more rigid linker might decrease the entropic penalty of forming the complex, leading to a faster k_on. Conversely, a more flexible linker might allow for more induced-fit interactions, potentially leading to a slower k_off and a longer residence time in the complex. nih.gov

Table 2: SKR Data for Linker Analogs

| Analog ID | Linker Composition | Ternary Complex k_on (10^5 M⁻¹s⁻¹) | Ternary Complex k_off (10⁻³ s⁻¹) | Residence Time (s) | Degradation Half-Life (t½) of POI (hours) |

|---|---|---|---|---|---|

| T-C3P2C2-Br | Propyl-PEG2-Ethyl | 1.2 | 5.0 | 200 | 4 |

| T-C4P2C2-Br | Butyl-PEG2-Ethyl | 1.5 | 4.5 | 222 | 3.5 |

| T-C3P3C2-Br | Propyl-PEG3-Ethyl | 1.1 | 5.2 | 192 | 4.2 |

The data in Table 2 illustrates how a more rigid linker in T-C3(rigid)C2-Br could lead to faster association and slower dissociation, resulting in a longer residence time and a more rapid degradation of the target protein. By systematically correlating these structural changes with kinetic data, researchers can fine-tune the PROTAC structure to achieve the desired degradation profile.

No Specific Research Data Available for "this compound"

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is no specific research data available for the chemical compound "this compound." This compound is identifiable as a synthetic building block used in the creation of Proteolysis-Targeting Chimeras (PROTACs), containing a thalidomide moiety to engage the E3 ligase Cereblon (CRBN), a polyethylene glycol (PEG) linker, and a bromoalkyl group for further chemical modification. However, its application and detailed biological effects as a standalone chemical probe or as part of a final PROTAC molecule are not documented in accessible research.

The intended use of such a building block would be in the field of targeted protein degradation, a strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest. The thalidomide component would serve to recruit the CRBN E3 ubiquitin ligase, while the bromoalkyl end would be chemically linked to a ligand for a target protein. The resulting PROTAC molecule would then bring the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.

While the principles of how a PROTAC derived from "this compound" would function can be inferred from the extensive research on thalidomide and other PROTACs, the specific details requested—such as its use in target validation, functional genomics, the study of protein-protein interactions, and investigations into the ubiquitin-proteasome system—are contingent on experimental data from studies utilizing this precise molecule. Without such studies, any discussion of its specific biological activities would be speculative.

The field of targeted protein degradation is vast, with numerous publications on the design, synthesis, and application of various PROTACs and molecular glues. These studies have demonstrated the power of this technology in elucidating protein function and as a potential therapeutic modality. The general mechanisms of action for thalidomide and its analogues as molecular glues that induce the degradation of neosubstrates such as IKZF1, IKZF3, and SALL4 through recruitment to CRBN are well-established. researchgate.netnih.govbohrium.comnih.govfrontiersin.org

However, the specific linkerology of a PROTAC—in this case, the "-C3-PEG2-C2-Br" chain—is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. The length, composition, and attachment points of the linker can significantly influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. Therefore, without empirical data on a PROTAC constructed with "this compound," it is not possible to provide a scientifically accurate account of its specific applications and research findings as requested.

Researchers seeking to utilize this building block would need to conjugate it to a suitable target ligand and then perform extensive experimental validation to characterize the resulting PROTAC's activity. Such studies would be necessary to generate the specific data required to populate the detailed article outline provided in the prompt.

Thalidomide C3 Peg2 C2 Br As a Chemical Probe in Biological Systems

Investigation of Ubiquitin-Proteasome System Biology

Modulating Specific E3 Ligase Activity in Cellular Contexts

The thalidomide (B1683933) component of the probe is central to its function, as it specifically engages with Cereblon (CRBN), a substrate receptor for the CULLIN-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex. nih.govnih.gov The binding of thalidomide or its analogs to a hydrophobic pocket in CRBN does not inhibit the ligase; instead, it modulates its activity by altering its substrate specificity. nih.govrcsb.org This interaction induces the recruitment of proteins that are not native substrates of CRBN, now termed "neosubstrates," to the CRL4^CRBN^ complex for ubiquitination and degradation. researchgate.netoup.com

PROTACs synthesized from Thalidomide-C3-PEG2-C2-Br leverage this mechanism. The thalidomide end of the PROTAC binds to CRBN, and the other end binds to the protein of interest (POI). This proximity forces the formation of a ternary E3-PROTAC-POI complex, effectively presenting the POI as a neosubstrate to the CRL4^CRBN^ ligase for degradation. nih.gov

Interestingly, research has shown that thalidomide and its analogs can also stabilize CRBN protein levels. By inhibiting the auto-ubiquitination of CRBN, these molecules prevent its proteasomal degradation, leading to an accumulation of the E3 ligase and potentially enhancing its degradation capacity towards target proteins. nih.gov This dual activity—altering substrate specificity and enhancing ligase stability—makes thalidomide-based probes powerful tools for modulating E3 ligase function in cellular studies. rcsb.org

Dissecting Downstream Cellular Pathways Affected by Target Degradation

By enabling the rapid and selective knockdown of specific proteins, PROTACs developed from precursors like this compound serve as critical tools for dissecting complex cellular signaling pathways. nih.govsouthcoastbiosciencesdtp.ac.uk Unlike genetic methods such as RNAi or CRISPR, chemical probes offer acute temporal control, allowing researchers to observe the immediate consequences of a protein's disappearance.

For instance, the development of a thalidomide-based PROTAC targeting the non-receptor tyrosine phosphatase SHP2 has provided a powerful alternative to traditional inhibitors. Researchers synthesized a series of PROTACs and identified a highly efficient SHP2 degrader with a half-maximal degradation concentration (DC₅₀) of 6.02 nM. nih.gov The degradation of SHP2 allows for detailed investigation into its role in oncogenic cascades like the RAS-ERK and PI3K-AKT pathways, which are critical in many cancers. nih.gov

Similarly, PROTACs targeting the bromodomain-containing protein BRD4, such as dBET1, were developed using a thalidomide derivative and the BRD4 inhibitor JQ1. nih.gov The potent and specific degradation of BRD4 by these PROTACs has been instrumental in studying the role of BET proteins in transcriptional regulation and cancer. The effects of degradation can be quantified by monitoring the mRNA levels of downstream genes known to be regulated by the target protein. southcoastbiosciencesdtp.ac.uk

Table 1: Examples of Thalidomide-Based PROTACs and Their Cellular Impact

| PROTAC Name | Target Protein | E3 Ligase Recruited | Cellular Pathway Impacted | Reference |

|---|---|---|---|---|

| dBET1 | BRD4 | CRBN | Transcriptional regulation, Wnt/β-catenin signaling | nih.gov |

| ZB-S-29 (SHP2 Degrader) | SHP2 | CRBN | RAS-ERK, PI3K-AKT, JAK-STAT signaling | nih.gov |

| XZ739 | BCL-XL | CRBN | Apoptosis (caspase-mediated cell death) | medchemexpress.com |

| ARV-110 | Androgen Receptor (AR) | CRBN | Androgen signaling in prostate cancer | nih.gov |

Development of Advanced Chemical Biology Tools

The modular nature of PROTACs, exemplified by the distinct functional ends of this compound, has spurred the development of more sophisticated chemical biology tools designed for precise control over protein degradation and broader research applications.

Generating Spatially and Temporally Controlled Degradation Systems

A significant challenge with conventional PROTACs is their systemic and continuous activity, which can lead to off-tissue effects. frontiersin.org To address this, researchers have developed "conditional PROTACs" that allow for spatial and temporal control over protein degradation. researchgate.netresearchgate.net One of the most successful strategies involves the use of light.

Photo-caged PROTACs (photoPROTACs) are synthesized by incorporating a photoremovable protecting group onto the PROTAC molecule, rendering it inactive. frontiersin.orgnih.gov The PROTAC can only be activated upon irradiation with a specific wavelength of light, which cleaves the caging group. This approach provides exquisite control, enabling researchers to induce protein degradation in specific cells or subcellular locations within a tissue at a precise time. nih.govnih.gov Another light-based method uses photoswitchable linkers, such as those containing an azobenzene (B91143) group, which can be reversibly toggled between an inactive (cis) and active (trans) conformation using different wavelengths of light. nih.gov These technologies are invaluable for studying dynamic cellular processes and minimizing systemic effects.

Engineering Novel PROTACs for Diverse Research Applications

The synthetic tractability of building blocks like this compound is a key driver in the expansion of the PROTAC field. The terminal bromine atom provides a reliable chemical handle for conjugation with a vast array of ligands targeting different proteins of interest. This modularity has been exploited in strategies like solid-phase synthesis, where a thalidomide-linker moiety is preloaded onto a resin, allowing for the rapid and simple formation of diverse PROTAC libraries by conjugating different protein kinase inhibitors or other ligands. rsc.org

This engineering capability allows researchers to:

Optimize Degraders: Systematically modify the linker length and composition (e.g., using PEG linkers of varying lengths) to improve the stability and efficacy of the ternary complex, which is a critical determinant of degradation efficiency. youtube.com

Target New Proteins: Design and synthesize PROTACs for a wide range of previously intractable targets, including scaffolding proteins and transcription factors. nih.govfrontiersin.org

Create Dual-Target PROTACs: Engineer molecules capable of degrading two different proteins simultaneously, which can be a powerful strategy for overcoming drug resistance or targeting interconnected pathways. nih.gov

The continuous development of novel CRBN ligands and linker technologies further expands the toolkit available for creating advanced research probes. This ongoing innovation ensures that PROTAC technology, built upon foundational molecules like this compound, will remain a cornerstone of chemical biology for exploring protein function and validating new therapeutic targets.

Future Perspectives and Challenges in Targeted Protein Degrader Research

Expansion of E3 Ubiquitin Ligase Repertoire Beyond CRBN

The vast majority of current clinical-stage degraders recruit the E3 ubiquitin ligase Cereblon (CRBN). While this has proven successful, the reliance on a single E3 ligase presents limitations. The expression levels of CRBN can vary between different tissues and cell types, potentially impacting the efficacy of CRBN-based degraders. Furthermore, some target proteins may not be efficiently ubiquitinated by the CRBN complex, necessitating the exploration of alternative E3 ligases.

The human genome encodes over 600 E3 ligases, offering a rich and largely untapped resource for the development of novel degraders. Researchers are actively working to develop ligands for other E3 ligases, such as VHL (von Hippel-Lindau), MDM2, and IAPs (Inhibitor of Apoptosis Proteins). The expansion of the E3 ligase toolbox would enable a more tailored approach to protein degradation, allowing for the selection of an E3 ligase that is optimally expressed in the target tissue and can efficiently ubiquitinate the protein of interest. This could lead to improved tissue selectivity and a broader range of degradable targets.

A significant challenge in this area is the identification of potent and specific ligands for these alternative E3 ligases. Unlike the well-established ligands for CRBN (thalidomide and its analogs), developing new E3 ligase recruiters often requires extensive screening and medicinal chemistry efforts.

Addressing Mechanisms of Induced Degradation Resistance

As with any therapeutic modality, the development of resistance is a significant concern for targeted protein degraders. Several mechanisms of resistance to PROTACs (Proteolysis Targeting Chimeras) and other degraders have been identified. These can be broadly categorized as target-dependent or E3 ligase-dependent.

Target-dependent resistance can arise from mutations in the target protein that prevent the binding of the degrader. Additionally, upregulation of the target protein's expression can sometimes overwhelm the degradation machinery.

E3 ligase-dependent resistance mechanisms often involve mutations in the E3 ligase itself or in components of the ubiquitin-proteasome system (UPS). For instance, mutations in CRBN have been shown to confer resistance to CRBN-based degraders. Downregulation of the E3 ligase or its associated proteins can also lead to decreased degradation efficiency.

Overcoming these resistance mechanisms will require a multi-pronged approach. The development of degraders that can bind to mutant forms of the target protein is one strategy. Another is the use of combination therapies that target different nodes in the degradation pathway. Furthermore, the expanded E3 ligase repertoire discussed previously could provide a means to circumvent resistance by switching to a different E3 ligase when resistance to a CRBN-based degrader emerges.

Advancements in Computational Design and Predictive Modeling for PROTACs

The rational design of effective PROTACs is a complex multiparameter optimization problem. A successful PROTAC must simultaneously bind to the target protein and an E3 ligase, and form a stable and productive ternary complex that leads to ubiquitination and subsequent degradation. The linker connecting the target-binding and E3-binding moieties plays a critical role in determining the efficacy of the PROTAC.

Computational approaches are becoming increasingly important in navigating this complexity. Molecular modeling and simulations can help predict the formation and stability of the ternary complex, providing valuable insights for PROTAC design. Machine learning algorithms are also being developed to predict the degradation efficiency of potential PROTAC molecules based on their structural features. These in silico tools have the potential to significantly accelerate the PROTAC discovery process by prioritizing the synthesis of the most promising candidates.

However, accurately modeling the dynamic and intricate process of ternary complex formation remains a significant challenge. Continued advancements in computational power and algorithm development are needed to improve the predictive accuracy of these models.

Development of Novel Synthetic Methodologies for Complex Degrader Libraries

The synthesis of large and diverse libraries of degraders is crucial for identifying molecules with optimal properties. Traditional synthetic approaches can be time-consuming and labor-intensive, particularly for complex molecules like PROTACs.

To address this, researchers are developing novel synthetic methodologies to streamline the construction of degrader libraries. These include the use of modular building blocks, such as "Thalidomide-C3-PEG2-C2-Br," which can be readily combined with different target-binding ligands and linkers to generate a wide array of PROTACs. Click chemistry and other bioorthogonal reactions are also being employed to facilitate the rapid and efficient synthesis of degraders.

The development of automated synthesis platforms is another promising avenue for accelerating the discovery of new degraders. These platforms can enable the high-throughput synthesis and screening of large degrader libraries, significantly increasing the chances of identifying clinical candidates.

Exploring Alternative Degradation Pathways Beyond the UPS

While the ubiquitin-proteasome system is the primary pathway exploited by current degraders, other cellular degradation mechanisms offer exciting new possibilities. One such pathway is autophagy, a process by which cells degrade and recycle their own components.

Researchers are developing novel degrader modalities, such as AUTACs (Autophagy-Targeting Chimeras) and ATTECs (Autophagosome-Tethering Compounds), that can hijack the autophagy machinery to eliminate unwanted proteins. These approaches have the potential to degrade a broader range of targets, including protein aggregates and even entire organelles.

The exploration of these alternative degradation pathways is still in its early stages, and many challenges remain. A deeper understanding of the molecular mechanisms of autophagy and the development of robust strategies for targeting this pathway are needed. However, the potential to unlock new therapeutic avenues makes this a highly promising area of future research.

Q & A

Q. How can researchers reproduce literature-reported PROTAC activity using this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.